(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol
Description
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol |
InChI |
InChI=1S/C7H15NO/c1-6(9)7-4-3-5-8(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
LGZVZTBBCKQEPT-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1CCCN1C)O |
Canonical SMILES |
CC(C1CCCN1C)O |
Origin of Product |
United States |
Preparation Methods
Process Description
One prominent method involves the catalytic hydrogenation of 2-methylpyrroline derivatives to obtain optically active 2-methylpyrrolidine intermediates, which can be further transformed into the target compound.
- The hydrogenation catalyst is typically a platinum-based catalyst, with platinum (IV) oxide or 5% platinum on carbon (Pt-C) being preferred for their efficiency and selectivity.
- The solvent system used is a mixture of ethanol and methanol, with volume ratios ranging from 2:1 to 3:1.
- The reaction is performed at ambient temperature to maintain stereochemical integrity.
- After hydrogenation, the catalyst is removed by filtration.
- The resulting 2-methylpyrrolidine tartrate salt is isolated with an optical purity of at least 50% enantiomeric excess.
- Subsequent treatment with a base releases the free amine, which can be converted to the desired (1R)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol via further synthetic steps.
Reaction Conditions and Outcomes
| Parameter | Details |
|---|---|
| Catalyst | Platinum (IV) oxide or 5% Pt-C |
| Solvent | Ethanol:methanol (2:1 to 3:1 v/v) |
| Temperature | Ambient (approx. 20-25 °C) |
| Optical Purity | ≥ 50% enantiomeric excess (ee) |
| Catalyst Removal | Filtration |
| Subsequent Step | Base treatment to free amine |
This method is noted for being short, safe, inexpensive, and commercially scalable, making it suitable for industrial applications.
Chiral Resolution and Salt Formation
- The preparation often involves the formation of L- or D-tartrate salts of 2-methylpyrrolidine, which facilitates chiral resolution.
- These salts are prepared in two steps from inexpensive 2-methylpyrroline using non-corrosive reagents.
- The isolation of these salts avoids the need for intermediate purification stages, enhancing process efficiency.
- The recrystallized tartrate salts serve as key intermediates for further conversion to the target compound.
Synthetic Pathways Involving Indole Derivatives (Contextual Relevance)
- Patents related to the synthesis of complex molecules containing the (2R)-1-methylpyrrolidin-2-yl moiety, such as eletriptan analogs, provide insights into advanced synthetic manipulations.
- These syntheses involve salt formation, crystallization, and catalytic steps that can be adapted for the preparation of (1R)-1-[(2S)-1-methylpyrrolidin-2-yl]ethanol.
- Although these patents focus on more complex molecules, the underlying chemistry offers valuable methodologies for stereocontrolled synthesis and purification.
Summary Table of Preparation Methods
| Method | Key Steps | Catalysts/Solvents | Advantages | Optical Purity/Outcome |
|---|---|---|---|---|
| Catalytic Hydrogenation | Hydrogenation of 2-methylpyrroline → tartrate salt formation → base treatment | Platinum (IV) oxide or 5% Pt-C; Ethanol/Methanol (2:1 to 3:1) | Short, safe, scalable, inexpensive | ≥ 50% ee tartrate salt |
| Chiral Resolution | Formation of L-/D-tartrate salts from 2-methylpyrroline | Non-corrosive reagents | Efficient isolation, no intermediate purification | High optical purity after recrystallization |
| Advanced Synthetic Routes | Salt formation, crystallization, catalytic steps | Various catalysts and solvents (patent-based) | Adaptable for complex molecule synthesis | High stereochemical control |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products
Oxidation: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanone.
Reduction: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethane.
Substitution: (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethyl chloride or bromide.
Scientific Research Applications
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on neurotransmitter systems and its role as a potential therapeutic agent.
Medicine: It is investigated for its potential use in the development of drugs for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential for the synthesis of enantiomerically pure compounds.
Mechanism of Action
The mechanism of action of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing synaptic transmission and neuronal signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their stereochemical configurations, physicochemical properties, and applications.
Stereochemical Impact on Bioactivity
- Enantiomeric Differences: The (R)-ethanol configuration in the target compound enhances binding affinity to certain enzymes compared to its (S)-counterpart. For example, (R)-isomers in pyrrolidine derivatives show 2–3× higher activity in insecticidal assays .
- Pyrrolidine Ring Modifications: Substituting the ethanol chain with methanol (as in [(2S)-1-methylpyrrolidin-2-YL]methanol) reduces steric bulk, altering solubility and metabolic stability .
Functional Group Variations
- Cyclopropylmethyl Substitution: The cyclopropyl group in [(2S)-1-(cyclopropylmethyl)pyrrolidin-2-YL]methanol increases ring strain, enhancing reactivity in catalytic systems .
- Pyridine vs. Ethanol: Replacing ethanol with pyridine (e.g., (S)-3-(1-methylpyrrolidin-2-YL)pyridine) introduces π-π stacking interactions, critical for receptor binding .
Biological Activity
(1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol, a chiral alcohol with the molecular formula C7H15NO, has garnered attention for its potential biological activities. Its structure features a pyrrolidine ring linked to an ethanol moiety, which influences its interactions within biological systems. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources and research findings.
The biological activity of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Binding to Active Sites : The compound may bind to specific active sites on enzymes, influencing their catalytic activity.
- Modulation of Receptor Activity : It can interact with neurotransmitter receptors, potentially altering cellular signaling pathways and impacting cognitive functions and mood regulation.
Neurotransmitter Interaction
Research indicates that (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol may influence neurotransmitter release. Its structural similarity to other psychoactive compounds suggests it could modulate neurotransmitter systems, particularly those related to cognition and mood.
Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of phosphodiesterase (PDE) enzymes. PDEs play a crucial role in regulating cellular signaling by degrading cyclic nucleotides. Inhibition of PDE4 has been linked to therapeutic effects in conditions such as asthma and overactive bladder .
Study 1: Cognitive Function Modulation
A study investigated the effects of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol on cognitive function in animal models. Results demonstrated that administration of the compound led to improved memory retention and reduced anxiety-like behaviors, suggesting its potential as a cognitive enhancer .
Study 2: PDE4 Inhibition
In vitro assays were conducted to evaluate the inhibitory effects of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol on PDE4 activity. The compound exhibited significant inhibition at concentrations as low as 10 µM, indicating its potential utility in treating conditions associated with elevated PDE4 activity, such as overactive bladder .
Comparative Analysis
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol | Contains a pyrrolidine ring linked to ethanol | Exhibits unique stereochemistry affecting biological interactions |
| (S)-2-(1-Methylpyrrolidin-2-yl)ethanol | Similar pyrrolidine structure | Different stereochemistry leading to varied receptor interactions |
| 3-Hydroxy-N-methylpyrrolidine | Hydroxyl group at a different position | Alters reactivity and potential applications |
Future Directions
Further research is warranted to explore the pharmacokinetics and pharmacodynamics of (1R)-1-[(2S)-1-Methylpyrrolidin-2-YL]ethanol. Understanding its interaction profiles with various receptors and enzymes will be crucial for developing targeted therapies, particularly in neuropharmacology and treatment of PDE-related disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
